molecular formula C17H19NO2 B2358615 N-(2,4-dimethylphenyl)-3-phenoxypropanamide CAS No. 304889-00-7

N-(2,4-dimethylphenyl)-3-phenoxypropanamide

Cat. No.: B2358615
CAS No.: 304889-00-7
M. Wt: 269.344
InChI Key: HHQIDSXSZWBSCQ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-3-phenoxypropanamide is an organic compound characterized by its distinct structural features

Scientific Research Applications

N-(2,4-dimethylphenyl)-3-phenoxypropanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is utilized in the synthesis of polymers, dyes, and other industrial chemicals.

Safety and Hazards

While specific safety and hazard information for “N-(2,4-dimethylphenyl)-3-phenoxypropanamide” is not available, it’s important to handle similar compounds with care. For instance, “N-(2,4-dimethylphenyl)formamide” should not be used in food, drug, pesticide, or biocidal product use . Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Future Directions

The future directions for the study of “N-(2,4-dimethylphenyl)-3-phenoxypropanamide” and similar compounds could involve further exploration of their neurotoxic effects , as well as their potential uses in various fields such as pest control.

Mechanism of Action

Target of Action

N-(2,4-dimethylphenyl)-3-phenoxypropanamide, also known as Amitraz, primarily targets the alpha-adrenergic receptors in the central nervous system . It also interacts with octopamine receptors . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Amitraz acts as an agonist at the alpha-adrenergic and octopamine receptors . By binding to these receptors, it induces conformational changes that lead to receptor activation . This interaction results in the inhibition of monoamine oxidases and prostaglandin synthesis , leading to overexcitation, paralysis, and death in insects .

Biochemical Pathways

The activation of alpha-adrenergic and octopamine receptors alters several biochemical pathways. The inhibition of monoamine oxidases prevents the breakdown of monoamine neurotransmitters, leading to an accumulation of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter activity and overexcitation of the nervous system . The inhibition of prostaglandin synthesis affects inflammatory responses and other physiological processes .

Pharmacokinetics

The pharmacokinetics of Amitraz involves its rapid metabolism to form six metabolites during biotransformation . These include N-methyl-N’-(2,4-xylyl)formamide, Form-2’4’xylidine, 4-N-Methyl-formidoyl)amino-meta-toluix acid, 4-Formamido-meta-toluic acid, 4-Acetamido-meta-toluic acid, and 4-Amino-meta-toluic acid .

Result of Action

The molecular and cellular effects of Amitraz’s action include overexcitation of the nervous system, leading to paralysis and death in insects . In mammals, Amitraz is less harmful and is used as an insecticide against mite or tick infestation of dogs .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Amitraz. For instance, the compound’s volatility and water insolubility may affect its distribution in the environment . Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and exposure to light.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-3-phenoxypropanamide typically involves the reaction of 2,4-dimethylphenylamine with 3-phenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-3-phenoxypropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)formamide
  • N-(2,4-dimethylphenyl)-N-methylformamide
  • 2,4-dimethylaniline

Uniqueness

N-(2,4-dimethylphenyl)-3-phenoxypropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research applications .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-3-phenoxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-13-8-9-16(14(2)12-13)18-17(19)10-11-20-15-6-4-3-5-7-15/h3-9,12H,10-11H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQIDSXSZWBSCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCOC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50975890
Record name N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

20.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49670827
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

6048-40-4
Record name N-(2,4-Dimethylphenyl)-3-phenoxypropanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50975890
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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